molecular formula C48H69N13O14S2 B12058726 Lypressin Acetate

Lypressin Acetate

Cat. No.: B12058726
M. Wt: 1116.3 g/mol
InChI Key: NKWAIKZITYLOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lypressin Acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain the final product. The entire process is conducted under stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Lypressin Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified peptides with altered biological activities and stability .

Scientific Research Applications

Lypressin Acetate has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

    Biology: Employed in studies related to water reabsorption and blood pressure regulation.

    Medicine: Investigated for its potential therapeutic applications in conditions such as diabetes insipidus and bleeding disorders.

    Industry: Utilized as an intermediate in the synthesis of other pharmaceutical compounds

Mechanism of Action

Lypressin Acetate exerts its effects by binding to vasopressin receptors, specifically the V1a and V2 receptors. This binding triggers a cascade of intracellular events that lead to vasoconstriction and increased water reabsorption in the kidneys. The molecular targets include the smooth muscle cells in blood vessels and the renal collecting ducts .

Comparison with Similar Compounds

Uniqueness: Lypressin Acetate is unique due to its specific amino acid sequence and the presence of a disulfide bridge, which confers stability and specific biological activity. Compared to other analogues, it has a balanced vasoconstrictive and antidiuretic effect, making it suitable for various therapeutic applications .

Properties

IUPAC Name

acetic acid;N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N13O12S2.C2H4O2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34;1-2(3)4/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWAIKZITYLOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H69N13O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1116.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83968-49-4
Record name Vasopressin, 8-l-lysine-, monoacetate (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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